molecular formula C11H15NO4 B1599714 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid CAS No. 90267-85-9

7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid

Cat. No. B1599714
CAS RN: 90267-85-9
M. Wt: 225.24 g/mol
InChI Key: DHELHOUTNAEDJP-UHFFFAOYSA-N
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Description

“7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid” is a chemical compound with the CAS Number: 90267-85-9 . It has a molecular weight of 225.24 and its IUPAC name is the same as its common name . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO4/c13-9-6-7-10(14)12(9)8-4-2-1-3-5-11(15)16/h6-7H,1-5,8H2,(H,15,16) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 225.24 .

Scientific Research Applications

Application in Organic Chemistry and Medicinal Chemistry

The compound “4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide” is synthesized from 4-aminobenzenesulfonamide and maleic anhydride . This compound enters the aza-Michael reaction with secondary amines to form various derivatives . These derivatives have been found to exhibit diverse biological activities, including selective inhibitory activity against various proteins .

Method of Application

The synthesis involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to give (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .

Results or Outcomes

The synthesized compound and its derivatives have shown high and diverse biological activities. These include selective inhibitory activity against various proteins, such as the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin, and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .

Organic Synthesis Intermediate

“7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid” can be used as an important intermediate in organic synthesis for the production of other compounds .

Results or Outcomes

The outcomes would vary depending on the specific reactions and target compounds. The synthesized compounds could potentially be used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Synthesis of Glycan Probes

A compound with a similar structure, “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid”, has been used in the synthesis of glycan probes .

Method of Application

The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Results or Outcomes

The synthesized glycan probes can be used in biological research to study the roles of glycans in various biological processes .

Manufacturing of Pharmaceuticals

“7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid” could potentially be used in the manufacturing of pharmaceuticals .

Results or Outcomes

The outcomes would vary depending on the specific reactions and target compounds. The synthesized pharmaceutical compounds could potentially be used in various fields, including treatment of allergies, hypertension, inflammation, schizophrenia, bacterial infections, HIV, sleep disorders, and more .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

7-(2,5-dioxopyrrol-1-yl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c13-9-6-7-10(14)12(9)8-4-2-1-3-5-11(15)16/h6-7H,1-5,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHELHOUTNAEDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441083
Record name 7-(2,5-dioxopyrrol-1-yl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid

CAS RN

90267-85-9
Record name 7-(2,5-dioxopyrrol-1-yl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid
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7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid
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7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid

Citations

For This Compound
1
Citations
C Bordoni - 2016 - orca.cardiff.ac.uk
In HER-2 positive metastatic breast cancer, the proto-oncogene Bcl-3 was found to be overexpressed. Bcl-3 acts as a transcriptional co-activator: it forms a ternary complex with DNA …
Number of citations: 2 orca.cardiff.ac.uk

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